3-(4-fluorophenyl)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one
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Overview
Description
3-(4-fluorophenyl)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of a fluorophenyl group, a hydroxy group, and a methylpiperazinylmethyl group attached to the chromen-2-one core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenyl)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with an appropriate β-ketoester under basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorobenzene derivative.
Hydroxylation: The hydroxy group can be introduced through selective hydroxylation of the chromen-2-one core using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Attachment of the Methylpiperazinylmethyl Group: The final step involves the alkylation of the chromen-2-one derivative with 4-methylpiperazine in the presence of a suitable base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, flow chemistry, and continuous processing to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(4-fluorophenyl)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The carbonyl group in the chromen-2-one core can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, pyridinium chlorochromate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Potassium carbonate, sodium hydroxide.
Solvents: Methanol, ethanol, dichloromethane.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of a hydroxyl derivative.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(4-fluorophenyl)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression by binding to their active sites and preventing substrate binding.
Comparison with Similar Compounds
Similar Compounds
3-(4-fluorophenyl)-7-hydroxy-2H-chromen-2-one: Lacks the methylpiperazinylmethyl group, which may affect its biological activity and solubility.
7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one: Lacks the fluorophenyl group, which may influence its pharmacokinetic properties.
3-(4-fluorophenyl)-2H-chromen-2-one: Lacks both the hydroxy and methylpiperazinylmethyl groups, which may reduce its potential biological activity.
Uniqueness
The presence of the fluorophenyl, hydroxy, and methylpiperazinylmethyl groups in 3-(4-fluorophenyl)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one imparts unique chemical and biological properties to the compound. These functional groups contribute to its potential as a versatile molecule for various applications in scientific research and industry.
Properties
Molecular Formula |
C21H21FN2O3 |
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Molecular Weight |
368.4 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]chromen-2-one |
InChI |
InChI=1S/C21H21FN2O3/c1-23-8-10-24(11-9-23)13-18-19(25)7-4-15-12-17(21(26)27-20(15)18)14-2-5-16(22)6-3-14/h2-7,12,25H,8-11,13H2,1H3 |
InChI Key |
XAMXIYROZKUSPZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CC2=C(C=CC3=C2OC(=O)C(=C3)C4=CC=C(C=C4)F)O |
Origin of Product |
United States |
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